3-azido-3-deoxy-D-glucopyranose
Overview
Description
3-Azido-3-deoxy-D-glucopyranose: is a derivative of glucose where the hydroxyl group at the third carbon atom is replaced by an azido group. This compound is part of the azido sugar family, which is known for its applications in various biochemical and pharmaceutical fields due to its unique reactivity and ability to participate in click chemistry reactions .
Mechanism of Action
Mode of Action
Azido sugars like this compound are often used as building blocks in synthetic carbohydrate chemistry . The azido group shows high stability against various reaction conditions and can be conveniently converted into a free amino group by simple reduction .
Pharmacokinetics
The compound is soluble in dmso, etoh, h2o, and meoh , which could potentially influence its bioavailability.
Action Environment
The action of 3-azido-3-deoxy-D-glucopyranose may be influenced by various environmental factors. For instance, the compound is stable at 0 to 8 °C , suggesting that temperature could influence its action, efficacy, and stability. Other environmental factors such as pH and the presence of other molecules could also potentially influence its action.
Biochemical Analysis
Biochemical Properties
3-Azido-3-deoxy-D-glucopyranose plays a crucial role in biochemical reactions, particularly in the field of glycoscience. This compound interacts with various enzymes and proteins involved in glycosylation processes. For instance, it can act as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules. The azido group in this compound allows for bioorthogonal labeling, enabling researchers to track and study glycosylation patterns in cells . Additionally, this compound can interact with nucleotide-sugar transporters, influencing the availability of sugar nucleotides for glycosylation reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by altering glycosylation patterns, which are critical for cell signaling, adhesion, and recognition. For example, the incorporation of this compound into glycoproteins can affect cell surface interactions and signaling pathways . This compound can also impact gene expression by modifying the glycosylation status of transcription factors and other regulatory proteins . Furthermore, this compound can alter cellular metabolism by affecting the availability and utilization of sugar nucleotides .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The azido group in this compound can form covalent bonds with alkyne-containing molecules through a click chemistry reaction, enabling the labeling and tracking of glycosylated proteins . Additionally, this compound can inhibit or activate specific enzymes involved in glycosylation, thereby modulating the glycosylation process . This compound can also influence gene expression by altering the glycosylation status of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on glycosylation patterns and cellular metabolism, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively modify glycosylation patterns without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing metabolic imbalances . Threshold effects have been observed, where the compound’s impact on glycosylation and cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to glycosylation. This compound can be incorporated into glycoproteins and glycolipids through the action of glycosyltransferases . It can also interact with nucleotide-sugar transporters, influencing the availability of sugar nucleotides for glycosylation reactions . Additionally, this compound can affect metabolic flux and metabolite levels by altering the balance of sugar nucleotides in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via specific transporters and distributed to different cellular compartments . It can also interact with binding proteins that facilitate its transport and localization within cells . The distribution of this compound can affect its localization and accumulation in specific tissues, influencing its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the Golgi apparatus and endoplasmic reticulum, where glycosylation processes occur . Post-translational modifications, such as the addition of targeting signals, can direct this compound to specific organelles . The localization of this compound within cells can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-3-deoxy-D-glucopyranose typically involves the substitution of the hydroxyl group at the third carbon of D-glucose with an azido group. One common method involves the use of imidazole-1-sulfonyl azide hydrochloride as the azide source. The reaction is carried out in methanol at room temperature with potassium carbonate and copper sulfate as catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Azido-3-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Click Chemistry: The azido group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions:
Substitution: Imidazole-1-sulfonyl azide hydrochloride, methanol, potassium carbonate, copper sulfate.
Reduction: Hydrogen gas, palladium catalyst.
Click Chemistry: Copper sulfate, sodium ascorbate, alkyne derivatives.
Major Products:
Substitution: Various substituted glucopyranose derivatives.
Reduction: 3-amino-3-deoxy-D-glucopyranose.
Click Chemistry: 1,2,3-triazole derivatives.
Scientific Research Applications
3-Azido-3-deoxy-D-glucopyranose has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in metabolic labeling of glycans for studying glycosylation processes.
Medicine: Utilized in the development of diagnostic agents and drug delivery systems.
Industry: Applied in the production of biocompatible materials and nanotechnology
Comparison with Similar Compounds
- 2-Azido-2-deoxy-D-glucopyranose
- 4-Azido-4-deoxy-D-glucopyranose
- 6-Azido-6-deoxy-D-glucopyranose
Comparison: 3-Azido-3-deoxy-D-glucopyranose is unique due to the position of the azido group at the third carbon, which influences its reactivity and the types of reactions it can undergo. Compared to other azido sugars, it offers distinct advantages in specific synthetic applications and biological studies .
Properties
IUPAC Name |
(3R,4S,5S,6R)-4-azido-6-(hydroxymethyl)oxane-2,3,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3-4(11)2(1-10)14-6(13)5(3)12/h2-6,10-13H,1H2/t2-,3+,4-,5-,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJSKWBEWBTBDI-CBPJZXOFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)N=[N+]=[N-])O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)N=[N+]=[N-])O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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